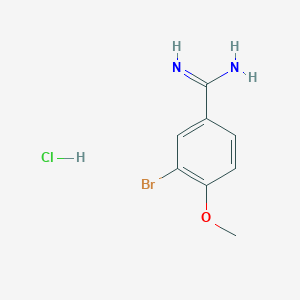
5-氯-2-(甲氨基)苯甲酰苯
描述
2-甲基氨基-5-氯苯基苯酮是一种有机化合物,归类为苯基苯酮。 它是地西泮的代谢产物,并被用作地西泮合成中的合成中间体 . 这种化合物也存在于没收的艾地唑仑样本中 . 它主要用于研究和法医应用 .
科学研究应用
作用机制
2-甲基氨基-5-氯苯基苯酮的作用机制涉及它作为地西泮的代谢产物的作用。 它通过与γ-氨基丁酸(GABA)受体结合而与中枢神经系统相互作用,增强GABA的抑制效应 . 这会导致镇静、抗焦虑和肌肉松弛作用 .
生化分析
Biochemical Properties
It is known to be a metabolite of diazepam , suggesting that it may interact with enzymes, proteins, and other biomolecules involved in the metabolism of diazepam .
Cellular Effects
Given its role as a metabolite of diazepam , it may influence cell function by modulating the activity of gamma-aminobutyric acid (GABA) receptors, similar to diazepam .
Molecular Mechanism
As a metabolite of diazepam , it may exert its effects at the molecular level by interacting with GABA receptors, potentially influencing their activity .
Metabolic Pathways
5-Chloro-2-(methylamino)benzophenone is known to be a metabolite of diazepam , suggesting that it is involved in the metabolic pathways of diazepam
准备方法
合成路线和反应条件
一种制备方法包括在催化剂的作用下,使用碳酸二甲酯对2-氨基-5-氯苯基苯酮进行甲基化 . 该方法由于其简单性、试剂的低毒性、高催化活性和选择性而具有优势。 该工艺对环境友好,并允许易于分离和纯化产物 .
另一种方法包括使用硫酸二甲酯对2-氨基-5-氯苯基苯酮进行甲基化,然后用铁粉还原 . 然而,该方法存在一些缺点,例如试剂的高毒性和总体产率较低 .
工业生产方法
2-甲基氨基-5-氯苯基苯酮的工业生产通常遵循使用碳酸二甲酯对2-氨基-5-氯苯基苯酮进行甲基化的方法,因为它具有效率和环境效益 .
化学反应分析
反应类型
2-甲基氨基-5-氯苯基苯酮会发生各种化学反应,包括:
氧化: 该反应会导致形成不同的氧化产物。
还原: 还原反应可以将其转化为不同的还原形式。
取代: 它可以发生取代反应,其中氯或甲基氨基被其他官能团取代。
常见试剂和条件
氧化: 常见的氧化剂包括高锰酸钾和过氧化氢。
还原: 铁粉和氢气是常用的还原剂。
取代: 卤素和亲核试剂等试剂用于取代反应。
主要产物
这些反应形成的主要产物取决于使用的具体条件和试剂。 例如,氧化会导致形成各种氧化的衍生物,而还原会导致形成化合物的不同还原形式。
相似化合物的比较
类似化合物
2-氨基-5-氯苯基苯酮: 这种化合物是合成2-甲基氨基-5-氯苯基苯酮的前体.
5-氯-2-(甲基氨基)苯基苯酮: 另一种用于类似应用的相关化合物.
独特性
2-甲基氨基-5-氯苯基苯酮的独特性在于它作为地西泮的代谢产物的特定作用,以及它在合成苯二氮卓类药物中的用途 . 它的特定化学结构使它能够与GABA受体相互作用,使其在药物研究和开发中具有价值 .
属性
IUPAC Name |
[5-chloro-2-(methylamino)phenyl]-phenylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO/c1-16-13-8-7-11(15)9-12(13)14(17)10-5-3-2-4-6-10/h2-9,16H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPNMLCMTDCANOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=C(C=C1)Cl)C(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4061416 | |
| Record name | Methanone, [5-chloro-2-(methylamino)phenyl]phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4061416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1022-13-5 | |
| Record name | 2-(Methylamino)-5-chlorobenzophenone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1022-13-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methylamino-5-chlorobenzophenone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001022135 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methanone, [5-chloro-2-(methylamino)phenyl]phenyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Methanone, [5-chloro-2-(methylamino)phenyl]phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4061416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-chloro-2-(methylamino)benzophenone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.566 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-CHLORO-2-METHYLAMINOBENZOPHENONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D4GD5770PI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What novel findings arose from studying the reaction of 5-Chloro-2-(methylamino)benzophenone with haloacetyl chloride in microfluidic systems?
A1: Research by Wleklinski et al. [] revealed that utilizing electrospray and Leidenfrost droplet acceleration significantly sped up the reaction between 5-Chloro-2-(methylamino)benzophenone and haloacetyl chloride (where halo represents either chlorine or bromine) in the context of diazepam synthesis. This acceleration was even more pronounced in electrospray compared to traditional bulk reactions. Furthermore, this approach, coupled with rapid analysis via electrospray-mass spectrometry (ESI-MS), unveiled previously unreported byproducts in the reaction when conducted on a microfluidic scale. These byproducts were not observed in the droplet reactions, highlighting the importance of exploring different reaction environments. []
Q2: How does the choice of solvent influence the reaction of 5-Chloro-2-(methylamino)benzophenone with haloacetyl chlorides?
A2: The research indicates that the acceleration factors observed in the reaction of 5-Chloro-2-(methylamino)benzophenone with haloacetyl chlorides are solvent-dependent. [] This suggests that solvent selection plays a crucial role in optimizing reaction kinetics and potentially influencing the formation of specific byproducts.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-Trimethylsilanyl-5,6-dihydro-benzo[f]isoquinoline](/img/structure/B137973.png)


![Methyl (1R,2S,3S,5S)-8-(2-fluoroethyl)-3-(4-iodophenyl)-8-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B137984.png)










